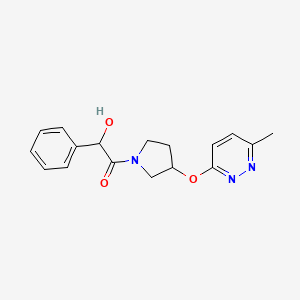

2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone

Description

Properties

IUPAC Name |

2-hydroxy-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-12-7-8-15(19-18-12)23-14-9-10-20(11-14)17(22)16(21)13-5-3-2-4-6-13/h2-8,14,16,21H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXSGZACHANJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. The key steps include:

Formation of the Pyridazine Intermediate: This involves the reaction of 6-methylpyridazine with appropriate reagents to introduce the necessary functional groups.

Synthesis of the Pyrrolidine Intermediate: This step involves the preparation of the pyrrolidine ring, which is then functionalized to allow for further reactions.

Coupling Reaction: The pyridazine and pyrrolidine intermediates are coupled under specific conditions to form the desired compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Comparison Points

Substituent Effects on Reactivity and Bioactivity: The 6-methylpyridazinyloxy group in the target compound distinguishes it from analogs like 5-chloro-6-phenylpyridazinones , which exhibit halogen-driven electronic effects. The hydroxyacetophenone moiety contrasts with tetrahydropyran-protected phenol in ’s compound, where the latter’s protecting group strategy aids in stepwise synthesis .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 5-chloro-6-phenylpyridazinones, involving nucleophilic substitution (e.g., pyrrolidine functionalization with pyridazinyloxy groups under basic conditions) . In contrast, hydroxyacetophenone derivatives in are synthesized via acid-catalyzed reactions (e.g., p-toluenesulfonic acid in dioxane) .

Commercial and Research Relevance: While the target compound lacks commercial data, analogs like (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol are catalogued at >$200/g, highlighting the cost implications of complex heterocyclic synthesis . Chiral pyrrolidine derivatives (e.g., ’s 84% similarity compound) emphasize the importance of stereochemistry in drug design, though the target compound’s stereochemical details remain unspecified .

Biological Activity

2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be described by its IUPAC name, which reflects its complex structure featuring a pyrrolidine ring, a hydroxyl group, and a phenylethanone moiety. The synthesis typically involves multiple steps, including the preparation of intermediates such as 6-methylpyridazine and the coupling of these intermediates to form the final product.

Synthetic Route Overview

- Preparation of 6-methylpyridazine : This involves controlled reactions to form the pyridazine ring.

- Formation of the pyrrolidine intermediate : The pyrrolidine ring is synthesized separately and functionalized.

- Coupling Reaction : The intermediates are coupled using suitable reagents to yield the target compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Antiproliferative Activity

Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7), demonstrating their potential as anticancer agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into their potential therapeutic applications.

Table 1: Summary of Biological Activities

| Compound Name | Target Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 52 | Induces apoptosis, disrupts tubulin |

| Compound B | MDA-MB-231 | 74 | Cell cycle arrest at G2/M phase |

| Compound C | Non-tumorigenic | >100 | Selective toxicity towards cancer cells |

Pharmacological Implications

The findings suggest that this compound may serve as a lead compound for further development into therapeutic agents targeting cancer. Its ability to selectively affect cancer cells while sparing normal cells is particularly promising.

Q & A

Q. What statistical approaches ensure reproducibility in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.